Scaffold Topology: 1,4-Dihydroquinolin-4-one Core vs. the Prevalent 3-Aryl-2-Quinolone Chemotype
The target compound is a 1,4-dihydroquinolin-4-one (4-quinolone), a scaffold topologically distinct from the 3-aryl-2-quinolone core that anchors the primary published series of integrin antagonists and anti-migratory agents [1]. While the reference 3-aryl-2-quinolones (e.g., compound 16 in the Joseph et al. 2002 series) showed anti-migratory activity at 10^-7 M in MCF-7 cells, they were uniformly non-cytotoxic (IC50 > 10^-5 M) across 12 cancer cell lines [2]. The 4-quinolone scaffold of the target compound presents a different pharmacophoric geometry, with the carbonyl and nitrogen positions interchanged relative to the 2-quinolone series. This fundamental scaffold difference precludes direct extrapolation of SAR data and positions the target compound as a complementary or alternative scaffold for exploring the same biological target space.
| Evidence Dimension | Core scaffold topology and associated biological activity |
|---|---|
| Target Compound Data | 1,4-dihydroquinolin-4-one core; specific activity data unavailable |
| Comparator Or Baseline | 3-aryl-2-quinolone core (Joseph et al. 2002 series); IC50 > 10^-5 M for cytotoxicity on 12 cancer cell lines; anti-migratory activity at 10^-7 M for selected compounds in MCF-7 cells |
| Quantified Difference | Not numerically quantifiable; topological scaffold difference is categorical |
| Conditions | MCF-7 human breast cancer cell migration assay and MTT cytotoxicity assay (comparator data) |
Why This Matters
A scaffold hop from 2-quinolone to 4-quinolone is a proven strategy to circumvent intellectual property, modulate pharmacokinetics, or access novel biological profiles, making this compound a priority for labs seeking structurally novel integrin or anti-migratory agents.
- [1] Fiorucci S, Lin X, Sadoul K, Fournet G, Bouvard D, Vinogradova O, Joseph B, Block MR. Targeting Integrin-Dependent Adhesion and Signaling with 3-Arylquinoline and 3-Aryl-2-Quinolone Derivatives: A new Class of Integrin Antagonists. PLoS ONE. 2015;10(10):e0141205. View Source
- [2] Joseph B, Darro F, Béhard A, Lesur B, Collignon F, Decaestecker C, Frydman A, Guillaumet G, Kiss R. 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration. J Med Chem. 2002;45(12):2543-55. View Source
